Palladium(II) oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

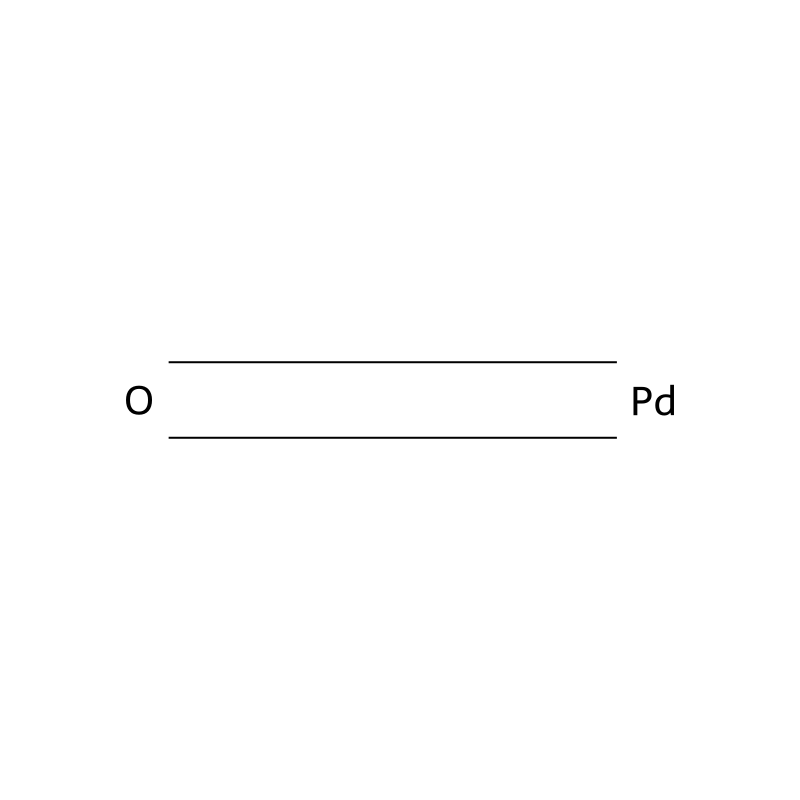

SMILES

Canonical SMILES

Palladium(II) oxide (CAS 1314-08-5) is a highly stable, water-insoluble inorganic compound utilized primarily as a high-purity precursor for supported heterogeneous catalysts and as a critical p-type semiconductor in gas sensing architectures. Unlike palladium halides, PdO is completely halogen-free, eliminating the risk of chloride-induced catalyst poisoning and reactor corrosion during downstream reduction. It exhibits robust thermal stability in air up to approximately 750–800 °C, yet it is readily reduced to highly active metallic palladium (Pd black) by hydrogen at room temperature. This combination of thermal stability during formulation and facile low-temperature reducibility makes PdO a highly effective procurement choice for manufacturing highly dispersed catalytic materials and high-sensitivity chemiresistive sensors [1].

Substituting Palladium(II) oxide with cheaper precursors like Palladium(II) chloride (PdCl2) introduces severe processability and performance risks. PdCl2 requires calcination temperatures exceeding 500 °C to fully decompose, a thermal burden that induces severe metal nanoparticle sintering and reduces the active surface area of the final catalyst. Furthermore, residual chlorides from PdCl2 are notorious for poisoning catalytic active sites and corroding industrial reactors. Conversely, attempting to substitute PdO with pre-reduced metallic palladium (Pd0) in sensor manufacturing completely eliminates the p-type PdO/n-type support heterojunction. Without this specific PdO-driven redox cycling capability, gas sensors suffer from drastically reduced baseline resistance and fail to achieve the signal-to-noise ratios required for sub-ppm detection[1].

Chloride-Free Precursor Suitability and Lower Calcination Thresholds

When manufacturing supported palladium catalysts, the choice of precursor dictates the required thermal budget and final dispersion. Palladium oxide (or PdO generated in situ from nitrate) fully forms at 300 °C (573 K) and can be cleanly reduced to active Pd(0). In head-to-head comparisons, PdCl2 requires calcination temperatures above 500 °C (773 K) just to initiate decomposition, leading to severe thermal sintering of the palladium nanoparticles. Procuring PdO-yielding precursors avoids this extreme thermal requirement and guarantees a halogen-free matrix, preventing the chloride poisoning that permanently deactivates cross-coupling and hydrogenation catalysts [1].

| Evidence Dimension | Decomposition temperature required to yield active surface Pd |

| Target Compound Data | PdO (forms and stabilizes at 573 K, reduces cleanly) |

| Comparator Or Baseline | PdCl2 (requires >773 K for decomposition) |

| Quantified Difference | >200 K reduction in required thermal processing, preventing severe nanoparticle sintering. |

| Conditions | Thermal decomposition in air for supported catalyst preparation. |

Allows catalyst manufacturers to process materials at significantly lower temperatures, preserving high nanoparticle dispersion and avoiding chloride-induced deactivation.

Enhanced Chemiresistive Response via PdO/Pd Redox Cycling

In the formulation of metal oxide semiconductor gas sensors, PdO acts as a highly efficient p-type sensitizer on n-type supports like SnO2. Studies demonstrate that PdO-functionalized SnO2 sensors achieve a massive resistance drop upon exposure to reducing gases because the PdO is transiently reduced to metallic Pd, collapsing the electron depletion layer. Compared to undoped SnO2, the addition of PdO increases the sensor response (R0/Rg) to methane by 6 to 7 times, achieving a response ratio of 12.4 at 1.41% Pd loading. Metallic palladium alone cannot provide this dynamic redox-driven baseline manipulation [1].

| Evidence Dimension | Sensor response ratio (R0/Rg) to Methane |

| Target Compound Data | PdO-functionalized SnO2 (R0/Rg = 12.4) |

| Comparator Or Baseline | Undoped SnO2 (R0/Rg < 2.0) |

| Quantified Difference | 6 to 7-fold increase in signal magnitude due to PdO/Pd redox cycling. |

| Conditions | Detection of 937 ppm CH4 in air. |

Essential for procuring sensitizers for sub-ppm industrial safety monitors where baseline metal oxides fail to provide adequate detection limits.

Essential Role of PdO in High-Efficiency Hydrogenolysis Catalysts

The efficacy of commercial palladium catalysts for complex hydrogenolysis reactions is directly tied to their PdO content. High-quality catalysts require the co-existence of PdO and metallic Pd. Analytical evaluations of commercial catalysts reveal that formulations containing highly dispersed PdO domains achieve higher isolated yields (82–84%) and shorter reaction times (1.5–2 days) compared to heavily agglomerated or purely metallic Pd catalysts. The PdO facilitates optimal initial substrate coordination before being reduced in situ, minimizing unwanted side reactions such as the saturation of aromatic protecting groups [1].

| Evidence Dimension | Hydrogenolysis isolated yield and reaction time |

| Target Compound Data | Catalyst with co-existing PdO/Pd phases (Yield: 82-84%, Time: 1.5-2 days) |

| Comparator Or Baseline | Low-quality catalysts lacking optimal PdO distribution (Lower yields, longer times) |

| Quantified Difference | Maximizes isolated yields while restricting aromatic saturation side-products to ≤10%. |

| Conditions | Palladium-catalyzed hydrogenolysis of complex organic substrates at 10 bar H2. |

Guides the procurement of Pd catalysts by proving that the presence of PdO is a critical quality indicator for high-yield, selective hydrogenolysis in pharmaceutical synthesis.

Halogen-Free Supported Catalyst Manufacturing

PdO is a highly effective precursor for manufacturing highly dispersed Pd/Al2O3 or Pd/SiO2 heterogeneous catalysts. Because it eliminates the need for high-temperature calcination and leaves no corrosive chloride residues, it is specifically procured for synthesizing catalysts used in sensitive cross-coupling and hydrogenation reactions where halogen poisoning would otherwise destroy catalyst lifespans [1].

High-Sensitivity Chemiresistive Gas Sensors

In the industrial safety sector, PdO is formulated into pastes and screen-printed onto n-type metal oxides (like SnO2 or TiO2) to create highly sensitive gas detectors. The p-type nature of PdO and its ability to undergo rapid room-to-mid-temperature redox cycling (PdO to Pd) makes it indispensable for detecting sub-ppm levels of methane, hydrogen, and carbon monoxide [2].

Selective Hydrogenolysis in API Synthesis

PdO-rich palladium formulations are procured for advanced pharmaceutical synthesis, particularly for the selective deprotection of benzyl ethers. The presence of PdO ensures high catalytic efficiency and prevents the over-reduction of aromatic rings, securing high isolated yields of complex active pharmaceutical ingredients [3].

References

- [1] Effects of Precursors on Preparation of Pd/α-alumina Catalyst for Synthesis of Dimethyl Oxalate, Ind. Eng. Chem. Res. 2007.

- [2] Semiconductor Gas Sensors Based on Pd/SnO2 Nanomaterials for Methane Detection in Air, Nanoscale Res Lett. 2017.

- [3] Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis, Org. Process Res. Dev. 2021.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 122 of 257 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 135 of 257 companies with hazard statement code(s):;

H271 (62.22%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (37.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (37.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (37.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant